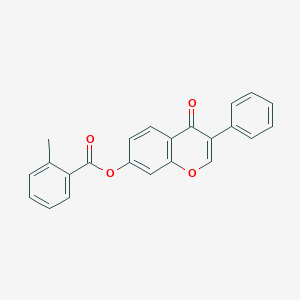

4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate

Description

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c1-15-7-5-6-10-18(15)23(25)27-17-11-12-19-21(13-17)26-14-20(22(19)24)16-8-3-2-4-9-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUATJVZABFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Benzoate Ester

The 2-methylbenzoate group in the target compound differs from other esters in terms of substituent position and electronic properties. For instance:

- Methyl 2-methylbenzoate (M2MB) (): The methyl group at the ortho position on the benzoate ring is electron-donating, which may enhance steric hindrance compared to para-substituted analogs. This can influence reactivity and molecular interactions in biological systems.

Table 1: Comparison of Benzoate Esters

Chromene Core Modifications

The chromene backbone is shared among related compounds, but substituents at positions 3 and 7 significantly alter properties:

- 4-oxo-3-phenyl-4H-chromen-7-yl esters (): Derivatives with hydroxy-acetic acid or 2-hydroxy-propionic acid esters exhibit molecular weights ranging from 296.28 to 340.34 g/mol. These hydrophilic esters may enhance solubility compared to the hydrophobic 2-methylbenzoate group .

- Trifluoromethyl-substituted chromenes (): The presence of a trifluoromethyl group (e.g., in compound II) increases electronegativity and thermal stability, making such derivatives suitable for liquid crystal applications .

Crystallographic and Material Properties

Crystal structures of coumarin-based analogs () reveal that alkyl chain length and bulky substituents influence packing efficiency:

- Heptyloxy vs. Methyl Groups : Compounds with long alkyl chains (e.g., heptyloxy in ) exhibit layered molecular packing, favoring liquid crystalline behavior. In contrast, the compact 2-methylbenzoate group in the target compound may reduce mesophase stability but improve crystallinity .

- Phenyl vs. Chlorophenyl Substituents : and highlight that electron-withdrawing groups (e.g., chloro) at position 3 or 4 can enhance intermolecular interactions via halogen bonding, unlike the neutral phenyl group in the target compound .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate, a compound belonging to the class of chromenes, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through multi-step organic reactions, typically involving the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrazine hydrate addition. The synthesis process is crucial for ensuring high yield and purity, often optimized through advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that compounds related to chromenes exhibit significant antimicrobial activity. For instance, derivatives of chromenes have been tested against various bacterial strains, demonstrating effective inhibition. The exact mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives have shown cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective concentrations for inducing cell death. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as kinases .

Enzyme Inhibition

This compound exhibits inhibitory effects on various enzymes associated with inflammatory processes and neurodegenerative diseases. Studies have shown that similar chromene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The IC50 values for these activities suggest promising therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to altered physiological responses. For instance, binding to AChE can enhance cholinergic signaling, while inhibition of cyclooxygenase enzymes can reduce inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | AChE/BChE Inhibition |

| 2-Methyl-4-oxo-3-phenylchromen | Low | Moderate | COX Inhibition |

| 6-Ethyl-4-Oxo-3-phenyloxychromen | High | Low | None |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of various chromene derivatives against MCF-7 cells, revealing that modifications at specific positions significantly enhanced their efficacy .

- Neuroprotective Effects : Another investigation focused on the dual inhibition of AChE and BChE by chromene derivatives, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Q & A

(Basic) What are the standard synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step protocols, starting with the functionalization of the chromenone core. Key steps include:

- Coupling Reactions : Esterification of the hydroxyl group at the 7-position of the chromenone with 2-methylbenzoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred for esterification, with reaction temperatures maintained at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is used to isolate the product. Yield optimization (70–85%) is achieved by controlling stoichiometry and reaction time .

(Advanced) How can regioselectivity challenges in functionalizing the chromenone core be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Protecting Groups : Temporary protection of the 4-oxo group with trimethylsilyl chloride (TMSCl) prevents unwanted nucleophilic attack at this position during esterification .

- Catalytic Control : Lewis acids (e.g., BF₃·Et₂O) direct electrophilic substitution to the 7-position by activating the hydroxyl group .

- Computational Modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., meta-directing substituents on the phenyl ring) .

(Basic) What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the ester linkage (δ 7.8–8.2 ppm for aromatic protons) and absence of residual hydroxyl groups. ¹³C NMR identifies the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry (HRMS) : Exact mass matching ([M+H]⁺ calculated for C₂₃H₁₆O₄: 356.1048) ensures molecular formula accuracy .

- X-ray Crystallography : Single-crystal analysis (using SHELXL or WinGX ) resolves bond lengths (e.g., C7–O ester bond: 1.36 Å) and confirms planar chromenone geometry .

(Advanced) How are contradictions in experimental data (e.g., unexpected byproducts) resolved during synthesis?

Methodological Answer:

- Chromatographic Analysis : HPLC-MS identifies byproducts (e.g., hydrolyzed intermediates) and guides adjustments in reaction pH or solvent polarity .

- Kinetic Studies : Monitoring reaction progress via in-situ IR spectroscopy reveals competing pathways (e.g., ester vs. amide formation) .

- Isolation and Characterization : Recrystallization or preparative TLC isolates impurities, with structural elucidation via 2D NMR (COSY, HSQC) .

(Basic) What are the common chemical transformations of this compound under oxidative/reductive conditions?

Methodological Answer:

- Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the chromenone to a quinone derivative, confirmed by UV-Vis (λmax ~450 nm) .

- Reduction : NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl, forming 4-hydroxy-3-phenyl-4H-chromen-7-yl 2-methylbenzoate (verified by loss of C=O stretch in FTIR at 1680 cm⁻¹) .

(Advanced) How do structural modifications influence this compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- SAR Studies : Substituent variations (e.g., electron-withdrawing groups on the phenyl ring) enhance binding to cyclooxygenase-2 (COX-2), measured via IC₅₀ values in enzyme inhibition assays .

- Molecular Docking : AutoDock Vina simulations predict interactions with catalytic residues (e.g., hydrogen bonding between the 4-oxo group and Arg120 in COX-2) .

- In Vitro Testing : MTT assays on cancer cell lines (e.g., MCF-7) correlate lipophilicity (logP) with cytotoxicity, guided by Hansch analysis .

(Advanced) What computational tools are recommended for crystallographic refinement and hydrogen-bonding analysis?

Methodological Answer:

- Refinement Software : SHELXL refines anisotropic displacement parameters, while Olex2 visualizes thermal ellipsoids.

- Hydrogen-Bonding Networks : Mercury (CCDC) analyzes short contacts (<3.0 Å) and graph-set notation (e.g., R₂²(8) motifs) to predict crystal packing stability .

(Basic) How is thermal stability assessed for formulation in drug delivery systems?

Methodological Answer:

- DSC/TGA : Differential scanning calorimetry (melting point: 210–215°C) and thermogravimetric analysis (decomposition onset: ~250°C) determine suitability for solid dispersions .

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid identifies optimal carriers (e.g., PEG 4000) .

(Advanced) What strategies mitigate photodegradation of the chromenone core during storage?

Methodological Answer:

- Light Exposure Studies : UV-Vis monitoring (λ 350 nm) under ICH Q1B guidelines identifies degradation products (e.g., ring-opened coumarin derivatives) .

- Stabilizers : Addition of antioxidants (e.g., BHT) or amber glass packaging reduces radical-mediated oxidation .

(Basic) How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC Purity : >98% by area normalization (C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Carbon/hydrogen content within 0.3% of theoretical values ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.